2-Hydroxynaphthalene-1-diazonium
Overview
Description
Synthesis Analysis
2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Molecular Structure Analysis
The molecular structure of 2-Hydroxynaphthalene consists of a naphthalene core with a hydroxyl group attached at the 2-position . The molecular weight is 174.1528 .
Chemical Reactions Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been tremendously utilized in multicomponent reaction approaches for the construction of diverse N/O-containing heterocyclic frameworks .
Physical And Chemical Properties Analysis
2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene, has a molecular formula of C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .
Scientific Research Applications
Synthesis and Material Properties
Synthesis of Alkyloxyphenylazo Compounds : 2-Hydroxynaphthalene-1-diazonium has been used in the synthesis of alkyloxyphenylazo compounds. These compounds demonstrate interesting properties when forming monolayers on the water surface, relevant for surface science applications (Hai, 2003).
Decomposition Properties Under Light : Studies have shown that solutions of o-hydroxybenzene diazonium compounds, closely related to 2-Hydroxynaphthalene-1-diazonium, can decompose into colorless products under light. This property is potentially useful in photochemical applications (Jonge & Dijkstra, 2010).
Chemical Synthesis and Characterization
Preparation of Azo Compounds : The diazonium salt of 2-Hydroxynaphthalene-1-diazonium has been utilized in preparing various azo compounds, which are important in dye chemistry and pharmaceutical applications (El-Gaby et al., 2018).
Dye Synthesis : This compound has been used in synthesizing dyes derived from coupling with different agents, demonstrating its utility in the development of materials with specific optical properties (Iyun, Egbe, & Kantiok, 2020).
Biological and Medicinal Applications
- Antifungal Activity : A study has shown the synthesis of chelate complexes derived from azo naphthresorcenol using 2-Hydroxynaphthalene-1-diazonium, which exhibited moderate to good activity against Candida albicans, indicating its potential in antifungal applications (Yahya, Mahdi, & Al-Hakeim, 2019).
Spectroscopic Applications
- Fluorescence Studies : Research has demonstrated the utility of compounds synthesized from 2-Hydroxynaphthalene-1-diazonium in fluorescence studies, which is crucial in various analytical and biochemical applications (Hasan, 2017).
Dyeing and Pigmentation
- Azo Pigments : The diazonium derivative of 2-Hydroxynaphthalene-1-diazonium has been used to synthesize a variety of azo pigments, which are important in textile and paint industries (Chun-long, Nianchun, & Liyun, 1993).
Future Directions
The future directions in the research and application of 2-naphthol involve its use in the design and synthesis of various heterocyclic compounds . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
2-hydroxynaphthalene-1-diazonium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-12-10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6H/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCVCCDIQBKFGH-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+]#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2O+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276612 | |
Record name | 2-hydroxynaphthalene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxynaphthalene-1-diazonium | |
CAS RN |
20034-43-9 | |
Record name | NSC174108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxynaphthalene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-1-NAPHTHALENEDIAZONIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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